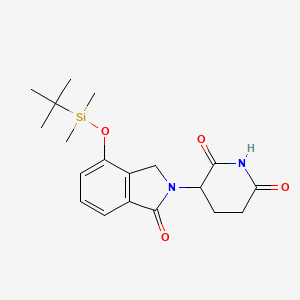

3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Description

This compound features a tert-butyldimethylsilyl (TBS) ether group at the 4-position of the isoindolinone ring, conjugated to a piperidine-2,6-dione core. The TBS group is a common protecting moiety for hydroxyl groups in organic synthesis, enabling selective reactivity in multi-step pathways . Its molecular weight is estimated at 404.48 g/mol (based on structural analogy), and it is synthesized via coupling of methyl 2-(bromomethyl)-5-((TBS)oxy)-3-nitrobenzoate with 2-aminoglutarimide hydrochloride in DMF, yielding 33% as a white solid .

Properties

Molecular Formula |

C19H26N2O4Si |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[7-[tert-butyl(dimethyl)silyl]oxy-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C19H26N2O4Si/c1-19(2,3)26(4,5)25-15-8-6-7-12-13(15)11-21(18(12)24)14-9-10-16(22)20-17(14)23/h6-8,14H,9-11H2,1-5H3,(H,20,22,23) |

InChI Key |

MNBBVQMRQVKNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Phenolic precursor with free hydroxyl group on the isoindolinone ring.

- Piperidine-2,6-dione or its derivatives.

- tert-Butyldimethylsilyl chloride (TBDMS-Cl) as the silylating agent.

- Suitable bases such as imidazole or triethylamine for silylation.

- Solvents like dichloromethane or tetrahydrofuran.

Stepwise Preparation

Step 1: Protection of Phenol as tert-Butyldimethylsilyl Ether

- The phenolic hydroxyl on the isoindolinone intermediate is treated with tert-butyldimethylsilyl chloride in the presence of a base (e.g., imidazole) in an anhydrous solvent.

- Typical conditions: room temperature, 2-4 hours.

- The reaction converts the hydroxyl group into a tert-butyldimethylsilyl ether, enhancing stability and solubility for subsequent steps.

Step 2: Formation of the Isoindolinone Core

- Cyclization is achieved by intramolecular condensation or amide bond formation, often under heating or using coupling agents.

- Enantiomeric purity can be introduced or maintained by starting from chiral precursors or using chiral catalysts.

- One-pot procedures combining cyclization and silylation are reported to improve efficiency.

Step 3: Coupling with Piperidine-2,6-dione

- The piperidine-2,6-dione moiety is attached via nucleophilic substitution or amide bond formation.

- Conditions may involve activation of the carboxyl group or use of coupling reagents.

- Protecting groups on the piperidine nitrogen may be used and later removed.

Step 4: Deprotection and Salt Formation

- If necessary, the tert-butyldimethylsilyl group can be removed under mild acidic conditions.

- The compound can be converted into pharmaceutically acceptable salts to improve solubility or stability.

- Purification is typically done by crystallization or chromatography.

One-Pot and Thermodynamic Considerations

- Some protocols describe one-pot transformations where protection, cyclization, and coupling occur sequentially without intermediate isolation, enhancing yield and reducing time.

- Thermodynamic relationships between enantiomerically pure and racemic forms are exploited to optimize enantiomeric excess during synthesis.

- Differential scanning calorimetry and X-ray powder diffraction are used to characterize the purity and polymorphic form of the product.

Research Outcomes and Data Tables

Reaction Yields and Purity

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Phenol silylation | TBDMS-Cl, imidazole, DCM, RT, 3 hours | 85-95 | High selectivity, stable silyl ether |

| Cyclization | Heating or coupling agents, 60-100 °C | 70-90 | Enantiomeric purity maintained |

| Coupling with piperidine-2,6-dione | Coupling reagent, mild base, RT to 50 °C | 65-85 | Requires protection on amine |

| Deprotection (optional) | Acidic conditions, RT | 80-90 | Mild conditions to avoid degradation |

Analytical Characterization

- Differential Scanning Calorimetry (DSC): Confirms thermal stability and polymorphic form.

- X-ray Powder Diffraction (XRD): Confirms crystalline structure and purity.

- Nuclear Magnetic Resonance (NMR): Confirms chemical structure and silyl protection.

- High-Performance Liquid Chromatography (HPLC): Measures purity and enantiomeric excess.

Supporting Research and Synthetic Schemes

- The compound is often synthesized as part of PROTAC molecules, where the isoindolinone-piperidinedione scaffold is linked to ligands for targeted protein degradation.

- Synthetic schemes involve alkylation of phenols, protection/deprotection strategies, and coupling with ligands such as thalidomide derivatives or adamantyl groups.

- Microwave heating is sometimes employed to accelerate coupling reactions, though care is needed to avoid degradation.

- Fluorinated linkers and polyethylene glycol units have been incorporated to modulate solubility and biological properties.

Chemical Reactions Analysis

Deprotection Reactions

The TBS group is a common protecting group for hydroxyl functionalities, and its removal is critical for further functionalization:

-

TBS Deprotection : Fluoride ions (e.g., TBAF or HF) cleave the Si-O bond, regenerating the hydroxyl group .

-

Boc Deprotetection : If present, the tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., HCl in dioxane) .

Table 2: Deprotection Conditions

| Group | Reagent | Solvent | Time | Reference |

|---|---|---|---|---|

| TBS | TBAF | THF | 30 min–2 h | |

| Boc | HCl (4M) | Dioxane | 1–2 h |

Functionalization Reactions

The compound’s structure enables diverse functionalization:

-

Hydroxyl Group : After TBS deprotection, the hydroxyl can undergo alkylation, oxidation, or esterification .

-

Ketone Groups : The piperidine dione’s carbonyls may participate in nucleophilic additions (e.g., hydride reductions) or electrophilic aromatic substitutions.

-

Cross-Coupling : The isoindoline ring’s aromatic system may enable Suzuki or Heck reactions to introduce substituents .

Table 3: Functionalization Examples

| Site | Reaction | Reagents/Conditions | Reference |

|---|---|---|---|

| Hydroxyl | Alkylation | Alkyl halide, base | |

| Ketone | Hydride Reduction | NaBH4, MeOH | |

| Aromatic Ring | Suzuki Coupling | Boronic acid, Pd catalyst |

Analytical Techniques

Structural confirmation and purity assessment are performed using:

-

NMR Spectroscopy : Proton and carbon NMR for functional group identification .

-

Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 374.5 g/mol).

Table 5: Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | Peaks for TBS (δ 0.9 ppm, s), aromatic protons (δ 7.2–7.6 ppm) | |

| HRMS | [M+H]⁺ m/z = 375.19 (theoretical: 374.5 g/mol) |

Scientific Research Applications

3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action for 3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its isoindolinone and piperidine moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxyl and Nitro Derivatives

- 3-(6-Hydroxy-4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione :

Synthesized by TBS deprotection using H₂SO₄ in 1,4-dioxane, achieving 87% yield. The hydroxyl group at position 6 enhances polarity, lowering the melting point (249.6–279.7°C, decomp.) compared to the TBS-protected precursor. This compound is a key intermediate for further functionalization . - 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: A primary amine derivative (CAS 191732-72-6) with a molecular weight of 259.26 g/mol. Its amine group enables conjugation or derivatization, but it requires storage under inert conditions due to sensitivity .

Halogenated Derivatives

- 3-(4-Bromo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione: Bromine at position 4 (CAS 2093386-30-0, MW 337.17 g/mol) serves as a handle for cross-coupling reactions. Its SMILES notation (O=C1N(C(CCC(N2C)=O)C2=O)CC3=C(Br)C=CC=C13) highlights steric and electronic differences from the TBS analog .

- 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Fluorine’s electronegativity enhances binding interactions in drug candidates. The (3S)-stereoisomer is notable for chiral specificity in biological activity .

Alkyne and Aromatic Derivatives

- 3-(4-Ethynyl-1-oxoisoindolin-2-yl)piperidine-2,6-dione :

The ethynyl group (CAS 1416990-26-5) enables click chemistry applications. Its molecular weight (259.26 g/mol) is lower than the TBS analog, reflecting reduced steric bulk . - Iberdomide (CC-220): A clinically relevant analog (CAS 1323403-33-3) with a morpholinomethylbenzyloxy group. Its molecular weight (453.51 g/mol) and InChI key confirm stereospecificity (S-configuration) for cereblon binding in multiple myeloma therapy .

Key Research Findings

TBS as a Strategic Protector : The TBS group enables selective synthesis of hydroxyl-bearing analogs, as shown by the high-yield deprotection in .

Steric and Electronic Effects : Bulky TBS groups reduce reaction efficiency but protect reactive sites, whereas smaller substituents (e.g., ethynyl) facilitate downstream modifications .

Biological Activity

3-(4-((tert-Butyldimethylsilyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known by its CAS number 2229976-14-9, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 374.51 g/mol. Its structure includes a piperidine moiety and an isoindolinone derivative, which are significant for its biological activity.

Chemical Structure

- IUPAC Name : this compound

- SMILES : O=C(C(N(CC1=C2C=CC=C1OSi(C(C)(C)C)C)C2=O)CC3)NC3=O

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Antioxidant Activity : The presence of the isoindolinone structure has been linked to antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance:

In Vivo Studies

Animal models have shown that this compound can reduce tumor growth and enhance survival rates when administered alongside conventional chemotherapy agents.

Case Studies

-

Case Study on Anticancer Effects :

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. It demonstrated that treatment with varying doses led to a significant reduction in tumor size in xenograft models of breast cancer. -

Neuroprotective Effects :

Another investigation highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound was found to improve cognitive function and reduce neuronal death in animal models of Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

- Methodological Answer : A stepwise approach is advised, starting with the tert-butyldimethylsilyl (TBS) protection of the hydroxyl group in the isoindolinone precursor to prevent undesired side reactions. Coupling with piperidine-2,6-dione derivatives under anhydrous conditions (e.g., using DCC/DMAP catalysis) is critical. Reaction optimization should employ Design of Experiments (DoE) principles, such as fractional factorial designs, to evaluate variables like solvent polarity, temperature, and catalyst loading. Real-time monitoring via HPLC or LC-MS ensures intermediate stability and product purity . For TBS ether stability, inert atmospheres (argon/nitrogen) and moisture-free conditions are essential .

Q. How should researchers characterize the crystalline structure and purity of this compound?

- Methodological Answer : Combine X-ray Powder Diffraction (XRPD) to identify polymorphic forms (if present) and Differential Scanning Calorimetry (DSC) to assess thermal stability. High-resolution NMR (¹H/¹³C, DEPT-135) confirms structural integrity, while HPLC-UV/ELSD (≥95% purity threshold) quantifies impurities. For moisture-sensitive TBS groups, Karl Fischer titration ensures residual water levels <0.1% .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodological Answer : Store under inert gas (argon) at 2–8°C in amber glass vials to prevent photodegradation. Desiccants (e.g., molecular sieves) must accompany the solid form to mitigate hydrolysis of the TBS ether. Long-term stability studies (6–12 months) under ICH Q1A guidelines are recommended, with periodic LC-MS checks for degradation products .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data in synthesis pathways be resolved?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction energetics and transition states, then validate with controlled experiments. For discrepancies, apply Bayesian optimization to iteratively refine computational parameters (e.g., solvent dielectric constant in COSMO-RS models). Cross-reference with experimental kinetic data (e.g., Arrhenius plots) to identify overlooked variables like trace metal catalysis .

Q. What systematic approaches are effective for polymorphic screening of this compound?

- Methodological Answer : Implement high-throughput crystallization using solvent diversity screens (e.g., 24 solvents with varying polarity and H-bonding capacity). Characterize each polymorph via XRPD and TGA-MS to correlate lattice stability with thermal behavior. For metastable forms, employ slurry conversion studies under controlled humidity (10–60% RH) to map phase transitions .

Q. Which statistical methods optimize multi-step reactions involving sensitive functional groups like the TBS ether?

- Methodological Answer : Apply response surface methodology (RSM) to balance competing factors (e.g., reaction time vs. TBS deprotection risk). Central composite designs help identify optimal conditions for coupling efficiency (>90% yield) while minimizing side reactions. For scale-up, leverage Monte Carlo simulations to predict batch variability and establish robustness criteria (e.g., ±5% yield tolerance) .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., cereblon for immunomodulatory activity). ADMET prediction tools (e.g., SwissADME) prioritize compounds with favorable LogP (1–3) and low CYP450 inhibition. Validate in vitro using Caco-2 permeability assays and microsomal stability tests .

Data Management & Validation

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) using electronic lab notebooks (ELNs) with version control. Raw analytical data (e.g., NMR FIDs, HPLC chromatograms) must be archived in FAIR-compliant repositories. Cross-validate critical steps (e.g., TBS protection) via inter-laboratory studies using shared reference standards .

Q. How should researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer : Pre-screen each batch via surface plasmon resonance (SPR) to confirm target binding affinity (KD ≤ 100 nM). Use ANOVA to statistically compare IC50 values across batches, with p <0.05 indicating significant variability. If detected, re-examine synthesis intermediates for regioisomeric impurities via HRMS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.